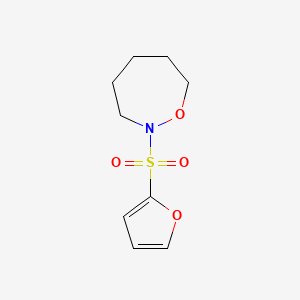![molecular formula C15H19F3N4O2 B6772205 4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide](/img/structure/B6772205.png)
4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridazine ring, and a piperidine carboxamide moiety. This compound is of significant interest in the fields of pharmaceuticals and agrochemicals due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethyl Group: This step often involves trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the Piperidine Carboxamide Moiety: This step involves the coupling of the piperidine ring with the carboxamide group, which can be facilitated by coupling reagents like EDCI or DCC in the presence of a base.
Final Cyclopropylmethoxy Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridazine ring are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl and pyridine moieties and are used in similar applications.
Piperidine Carboxamides: These compounds share the piperidine carboxamide moiety and are also investigated for their biological activities.
Uniqueness
4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide is unique due to the combination of its trifluoromethyl, pyridazine, and piperidine carboxamide moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O2/c16-15(17,18)12-3-4-13(21-20-12)19-14(23)22-7-5-11(6-8-22)24-9-10-1-2-10/h3-4,10-11H,1-2,5-9H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDPDWDVQBNKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(CC2)C(=O)NC3=NN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Methylphenyl)methyl]-2-(oxan-4-ylmethyl)tetrazole](/img/structure/B6772124.png)
![1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone](/img/structure/B6772128.png)
![[2-(Cyclopropylmethoxymethyl)morpholin-4-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B6772130.png)


![2-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]oxazepane](/img/structure/B6772160.png)

![3-Methyl-4-[4-(1,3-oxazol-5-yl)benzoyl]-1,4-diazepan-2-one](/img/structure/B6772179.png)
![1-[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea](/img/structure/B6772186.png)
![1-methyl-N-[6-(trifluoromethyl)pyridazin-3-yl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6772194.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea](/img/structure/B6772203.png)
![2-thiophen-3-yl-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B6772210.png)
![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea](/img/structure/B6772216.png)
![1-[1-(1,3-Thiazol-2-yl)cyclopentyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea](/img/structure/B6772220.png)
